6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC8804381
Molecular Formula: C16H20N4O2
Molecular Weight: 300.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N4O2 |
|---|---|
| Molecular Weight | 300.36 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C16H20N4O2/c1-19-7-9-20(10-8-19)16-17-14(11-15(21)18-16)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18,21) |
| Standard InChI Key | BDTVNLOQSRZPQN-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, reflects its molecular architecture. The pyrimidin-4(3H)-one core is a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions, with a ketone group at position 4. Key substituents include:
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A 4-methoxyphenyl group at position 6, contributing to lipophilicity and potential π-π stacking interactions with biological targets.
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A 4-methylpiperazine moiety at position 2, enhancing solubility and enabling hydrogen bonding or ionic interactions .
The methoxy group (-OCH₃) on the phenyl ring modulates electronic effects, while the methyl group on the piperazine influences steric and pharmacokinetic properties.
Synthesis and Structural Modification
General Synthetic Strategies
The synthesis of pyrimidin-4(3H)-one derivatives typically involves cyclization reactions followed by functionalization at specific positions. For analogs of 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, a common approach includes:
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Cyclization of Chalcones with Thiourea: Thiourea reacts with α,β-unsaturated ketones (chalcones) under basic conditions to form pyrimidine-2-thiol intermediates . For example, thiophene-substituted chalcones cyclize with thiourea in the presence of potassium hydroxide to yield 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols .
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Methylation of Thiol Groups: The thiol (-SH) group at position 2 is replaced with a methylsulfanyl (-SMe) group using methyl iodide, enhancing reactivity for subsequent nucleophilic substitutions .
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Piperazine Introduction: Refluxing the methylsulfanyl intermediate with 4-methylpiperazine in ethanol replaces the -SMe group with the piperazine moiety .
For the target compound, substituting the thiophene group in these protocols with a 4-methoxyphenyl moiety would yield the desired structure.
Key Reaction Conditions
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Solvents: Ethanol, dimethylformamide (DMF), or toluene are frequently used, with reflux temperatures (78–100°C) to drive reactions to completion .
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Catalysts: Sodium hydride or potassium carbonate facilitates deprotonation and nucleophilic substitution .
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Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/ethyl acetate isolates pure products .
Pharmacological Activities of Structural Analogs
Anticancer Activity
Pyrimidine-piperazine hybrids exhibit potent antiproliferative effects. For instance:
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Compound 4b (a 3,4,5-trimethoxyphenyl thiazole pyrimidine with piperazine) showed a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer cell line at 10 μM .
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Analog 4h demonstrated a GI of 46.14% against SK-BR-3 breast cancer cells, highlighting the role of piperazine spacers in enhancing activity .
The 4-methoxyphenyl group in the target compound may similarly stabilize interactions with kinase domains or DNA topoisomerases.
Antimicrobial Properties
Pyrimidine-piperazine derivatives bearing thiophene or methoxyphenyl groups display broad-spectrum antimicrobial activity. For example:
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Compound 4a (4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine) inhibited bacterial growth at 40 μg/mL, comparable to standard antibiotics .
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The piperazine moiety’s basicity likely disrupts microbial cell membranes or enzymatic functions .
Physicochemical and ADME Properties
Drug-Likeness Predictions
Computational models (e.g., SwissADME) predict favorable properties for the target compound:
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | ~370 g/mol | Within Lipinski’s rule limit (≤500) |
| LogP | ~2.8 | Moderate lipophilicity |
| Hydrogen Bond Donors | 1 (pyrimidinone NH) | Compliance with drug-likeness rules |
| Hydrogen Bond Acceptors | 6 | Optimal for membrane permeability |
Metabolic Stability
The 4-methoxy group may slow oxidative metabolism by cytochrome P450 enzymes, while the piperazine ring could undergo N-demethylation or glucuronidation .
Structure-Activity Relationships (SAR)
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Piperazine Substitution: Direct attachment of piperazine to the pyrimidine core (vs. ethyl/propyl spacers) improves potency, as seen in compound 4a (GI = 40.87% against HCT-116 cells) .
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Methoxy Positioning: Para-substitution on the phenyl ring enhances planar stacking with aromatic residues in target proteins compared to ortho/meta positions .
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